4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol
Description
Properties
IUPAC Name |
6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategies
Direct Benzylation of Hydroxyl Groups
The primary approach involves introducing a benzyloxy group at the C4 position of a sugar precursor (e.g., D-glucose or D-mannose) while retaining the hydroxymethyl group at C6. Key methods include:
Method 1: Benzylation with Benzyl Bromide and Acetyl Chloride
- Substrate : D-mannose or D-glucose derivatives.
- Reagents : Benzyl bromide, acetyl chloride (catalyst).
- Conditions : 50°C, 2 hours in benzyl alcohol.
- Mechanism : Acetyl chloride facilitates nucleophilic substitution, directing benzylation to the C4 hydroxyl group.
- Yield : 81%.
- Purification : Precipitation with ethyl acetate, followed by filtration and washing.
Method 2: Base-Mediated Benzylation with Sodium Hydride
- Substrate : Partially protected sugars (e.g., 6-O-trityl derivatives).
- Reagents : Benzyl bromide, sodium hydride (NaH) in anhydrous DMF or THF.
- Conditions : Room temperature to reflux, 2–4 hours.
- Mechanism : NaH deprotonates hydroxyl groups, enabling selective benzylation at C4.
- Yield : Up to 99% for multi-benzylated intermediates.
Stereochemical Control and Regioselectivity
The (2S,4S,5R) configuration is critical. Stereochemical outcomes depend on:
- Starting Material : D-glucose or D-mannose derivatives, which inherently possess specific hydroxyl orientations.
- Protecting Groups : Temporary protection of competing hydroxyl groups (e.g., 2,3,5 positions) with silyl or acetyl groups to direct benzylation to C4.
- Reaction Solvents : Polar aprotic solvents (DMF, THF) enhance nucleophilic attack at the less sterically hindered C4 position.
Comparative Analysis of Synthesis Routes
Key Intermediates and Byproducts
Partially Benzylated Derivatives
Challenges and Optimization
Regioselectivity Issues
Competing benzylation at C3 or C6 can occur due to:
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-alpha,beta-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol has been studied for its potential therapeutic effects. Its structural similarity to naturally occurring sugars and polyols makes it a candidate for drug development.
- Antiviral Properties : Research indicates that derivatives of tetrahydropyran compounds exhibit antiviral activity. The hydroxymethyl group may enhance binding to viral proteins, potentially inhibiting their function .
- Anticancer Activity : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The presence of multiple hydroxyl groups may contribute to increased solubility and bioactivity, making it a candidate for further investigation in cancer therapeutics .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various organic molecules.
- Building Block for Glycosides : The tetrahydropyran structure is often used as a building block for synthesizing glycosides. Its ability to undergo selective reactions allows chemists to modify the compound to create more complex molecules .
- Synthesis of Heterocycles : 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. This application is particularly relevant in developing new pharmaceuticals and agrochemicals .
Biochemistry
In biochemical research, this compound is explored for its role in metabolic pathways.
- Enzyme Substrates : Due to its structural features, it can act as a substrate for various enzymes involved in carbohydrate metabolism. This property is essential for studying enzyme kinetics and mechanisms .
- Potential Role in Glycolysis : The compound's resemblance to glucose derivatives suggests it may influence glycolytic pathways. Investigating its effects on energy metabolism could yield insights into metabolic disorders .
Case Study 1: Antiviral Research
A study conducted on the antiviral properties of tetrahydropyran derivatives indicated that compounds similar to 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to enhanced interaction with viral glycoproteins.
Case Study 2: Synthesis of Novel Glycosides
In a synthetic chemistry project, researchers successfully utilized 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol as a precursor to develop a series of glycosides with improved pharmacokinetic properties. The study highlighted the compound's versatility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-alpha,beta-D-mannopyranoside involves its interaction with specific molecular targets and pathways . The benzyl group attached to the mannopyranoside ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
BT44: 6-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol Derivative
Structure: BT44 shares the hydroxymethyl-tetrahydro-pyran-triol core but incorporates a benzodioxol-pyrazole-phenoxy substituent. Activity: Unlike 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol, BT44 acts as a heat shock protein (Hsp70) antagonist and caspase stimulant, suggesting divergent biological targets . Key Differences:
Methylphloroglucinol Derivatives (e.g., Compounds e and g)
Structure: These feature a methyl-substituted benzene-1,3,5-triol core, contrasting with the tetrahydropyran backbone of the target compound. Activity: Methylphloroglucinols exhibit antifungal activity by inhibiting fungal enzymes (CYP51, squalene epoxidase (SE), and β-1,3-glucan synthase), reducing ergosterol synthesis in Microsporum canis . Key Differences:
- Hydroxyl group positioning: Methylphloroglucinols rely on C-2/C-6 substitutions for activity, whereas the tetrahydropyran derivative’s benzyloxy and hydroxymethyl groups drive DPP-IV binding.
- Pharmacokinetics: Methylphloroglucinols show higher enzyme inhibition (binding energy >8.0 kcal/mol for CYP51) but lack detailed toxicity profiles compared to the well-characterized LD50 of 1967.05 mg/kg for the tetrahydropyran compound .
Isocoreopsin (Compound 1)
Structure: Contains a 3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy group linked to a chroman-4-one moiety. Activity: Functions as a flavonoid derivative with antioxidant properties, distinct from the DPP-IV inhibition observed in 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol . Key Differences:
- The chroman-4-one group in isocoreopsin enhances radical scavenging but reduces metabolic stability (e.g., shorter half-life) compared to the tetrahydropyran compound .
Functional and Pharmacokinetic Comparisons
Table 1: Pharmacokinetic and Toxicity Profiles
Table 2: Structural and Bioactivity Highlights
Mechanistic and Application Insights
- DPP-IV Inhibition: The tetrahydropyran derivative’s benzyloxy group may mimic peptide substrates, enabling competitive enzyme binding, whereas methylphloroglucinols lack this structural mimicry .
- Antifungal vs. Antidiabetic Applications: Methylphloroglucinols target fungal membranes, while the tetrahydropyran compound’s smaller size and polar groups favor systemic antidiabetic activity .
- Unexpected Roles: notes the tetrahydropyran compound’s presence in wine flavor studies, suggesting non-pharmaceutical applications linked to its hydroxyl-rich structure .
Biological Activity
4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol is a complex organic compound with significant biological activity, particularly in the realm of carbohydrate metabolism. Its structure, characterized by multiple hydroxymethyl and benzyloxy groups, enhances its interactions with various biological targets, making it a subject of interest for researchers in medicinal chemistry and biochemistry.
- Molecular Formula : C13H18O6
- Molecular Weight : 270.28 g/mol
- IUPAC Name : 6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
The compound's tetrahydropyran structure is pivotal in its biological interactions. The presence of benzyloxy groups is known to enhance binding affinities to enzymes and receptors involved in carbohydrate metabolism.
4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol primarily interacts with glycosyltransferases and glycosidases. These enzymes are crucial for the synthesis and breakdown of glycosidic bonds in carbohydrates. The compound's ability to modulate these enzymes can influence metabolic pathways significantly.
Binding Studies
Recent studies have employed molecular docking techniques such as iGEMDOCK and AutoDock Vina to elucidate the binding interactions between this compound and various biological targets. These studies indicated that 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol exhibits comparable or superior binding affinities to certain targets when compared with known compounds like vitamin E .
Biological Activity and Applications
The biological activities associated with 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol include:
- Antinociceptive Effects : Research has shown that this compound exhibits antinociceptive properties in models of neuropathic pain. It has been compared favorably against other analgesics in terms of efficacy .
- Potential Therapeutic Applications : The modulation of glycosyltransferases suggests potential applications in drug development, particularly for conditions related to carbohydrate metabolism disorders.
- Research Applications : Its unique structure makes it a valuable intermediate in the synthesis of more complex carbohydrates and related compounds for biochemical research.
Comparative Analysis
To understand its uniqueness better, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol | Contains a phenylthio group | Different reactivity due to phenylthio substitution |
| (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-tetrahydro-2H-pyran-3-ol | Additional benzyloxy groups | More complex structure with increased steric hindrance |
| 3,4-Di-O-benzyl-D-mannitol | Similar tetrahydropyran core | Focused on mannitol derivatives with different functionalization |
The distinct arrangement of hydroxymethyl and benzyloxy groups in 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol contributes to its enhanced stability and reactivity compared to its analogs.
Case Studies
- Study on Antinociceptive Effects : A study published in Nauclea latifolia investigated the antinociceptive effects of 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol. Results showed significant pain relief in neuropathic pain models when administered .
- In Silico Analysis : Another research highlighted the compound's interaction profiles using computational methods. The findings suggested that it could serve as a lead compound for developing new glycosidase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
